2-(2-Cyclohexylethoxy)-4-methylaniline

Medicinal Chemistry ADME Prediction Regioisomer Differentiation

Precise regioisomeric control is critical for Nrf2-Keap1 structure-activity relationship (SAR) studies, but generic anilines introduce uncontrolled lipophilicity variability. CAS 946683-20-1 is a defined 4-methyl variant with computed LogP 3.98 and tPSA 35.25 Ų, enabling reproducible cellular permeability assays. - **Application:** Nrf2 inhibitor scaffold SAR; HPLC/MS method validation using distinct isomer retention. - **Physicochemical:** LogD7.4 3.98 for moderate membrane permeability. - **Supply:** Packaged for research use; stability data available.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 946683-20-1
Cat. No. B3171560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclohexylethoxy)-4-methylaniline
CAS946683-20-1
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OCCC2CCCCC2
InChIInChI=1S/C15H23NO/c1-12-7-8-14(16)15(11-12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3
InChIKeyXYZVCWOUSJFSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclohexylethoxy)-4-methylaniline: Structural Selection Guide


2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) is a substituted aniline derivative with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol [1]. The compound features a 2-cyclohexylethoxy group at the ortho position and a methyl group at the para position relative to the aniline nitrogen [1]. Its key computational descriptors include a LogP of 3.98 and a topological polar surface area (tPSA) of 35.25 Ų [1]. This compound belongs to a class of arylcyclohexylamine-derived anilines that have been investigated for their ability to modulate the Nrf2-Keap1 antioxidant response pathway [2].

Why Direct Substitution Fails


In the family of cyclohexylethoxy-substituted anilines, the precise positioning of the methyl group dictates both physicochemical properties and biological activity. The 2-(2-cyclohexylethoxy)-4-methylaniline isomer (CAS 946683-20-1) is one of at least three commercially available methyl-substituted variants, each with distinct regioisomeric arrangements [1][2][3]. Generic substitution without rigorous isomer verification introduces uncontrolled variability in lipophilicity and target engagement [4]. This is particularly critical given that minor structural alterations within this scaffold have been shown to yield significant differences in biological readouts, including radiosensitization efficacy [5].

Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) vs. 2-Methyl Regioisomer

2-(2-Cyclohexylethoxy)-4-methylaniline exhibits a calculated LogP (LogP) of 3.98, indicating moderate to high lipophilicity [1]. In contrast, its closest regioisomeric analog, 4-(2-cyclohexylethoxy)-2-methylaniline (CAS 946742-62-7), has a computed XLogP3 value of 4.3 [2]. This represents a ~0.32 log unit difference in predicted lipophilicity.

Medicinal Chemistry ADME Prediction Regioisomer Differentiation

LogD7.4 vs. 2-Methyl Regioisomer

At physiological pH (7.4), 2-(2-cyclohexylethoxy)-4-methylaniline has a calculated LogD of 3.98 [1]. While the exact LogD7.4 for the 2-methyl isomer (CAS 946742-62-7) is not directly reported, its higher XLogP3 (4.3) [2] suggests it would be more lipophilic at this pH, assuming similar ionization behavior.

Pharmacokinetics Drug Discovery Physicochemical Property

Lipophilicity vs. 5-Methyl Regioisomer

2-(2-Cyclohexylethoxy)-4-methylaniline has a calculated LogP of 3.98 [1]. No calculated LogP or LogD data is currently available in open databases for its 5-methyl regioisomer, 2-(2-cyclohexylethoxy)-5-methylaniline (CAS 946728-20-7) [2], precluding a direct quantitative comparison.

Medicinal Chemistry ADME Prediction Regioisomer Differentiation

Optimal Application Scenarios


Radiosensitization Lead Optimization

Given that 4-(2-cyclohexylethoxy)aniline (IM3829) and its derivatives are known Nrf2 inhibitors with radiosensitizing effects [1], 2-(2-cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) represents a structurally distinct, methylated variant for investigating structure-activity relationships (SAR) around the Nrf2-Keap1 pathway. Its specific physicochemical properties (LogP 3.98, LogD7.4 3.98) make it a suitable candidate for cellular assays where moderate membrane permeability is desired [2].

Regioisomer ADME Profiling Libraries

The compound serves as a key component in a small library of cyclohexylethoxy-methylaniline isomers (including CAS 946683-20-1, 946742-62-7, and 946728-20-7) [2][3][4]. Comparative ADME studies using this defined set can precisely delineate the impact of methyl group position on parameters such as microsomal stability, plasma protein binding, and cellular permeability, thereby providing robust, quantitative SAR data for lead optimization.

Reference Standard for Analytical Methods

Due to its well-defined chemical structure and the commercial availability of closely related isomers, 2-(2-cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) is ideally suited for developing and validating high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods [2]. Its distinct retention time relative to its regioisomers can be established, enabling precise quantification and purity assessment in synthetic chemistry workflows.

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